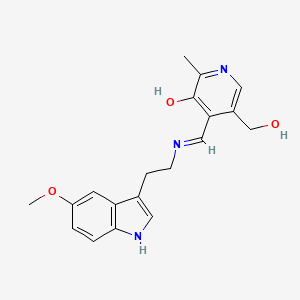
5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group, an indole moiety, and an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, 5-methoxyindole, which is then reacted with an appropriate aldehyde to form the imine linkage. The pyridine ring is introduced through a series of condensation reactions, followed by the addition of the hydroxymethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring may bind to other biological targets, modulating various signaling pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole: A simpler indole derivative with similar structural features.
5-Methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychoactive properties.
2-(5-Methoxy-1H-indol-3-yl)ethylamine: An indole derivative with potential biological activity
Uniqueness
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is unique due to its combination of a pyridine ring, an indole moiety, and an imine linkage, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
98497-90-6 |
|---|---|
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-4-[2-(5-methoxy-1H-indol-3-yl)ethyliminomethyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C19H21N3O3/c1-12-19(24)17(14(11-23)9-21-12)10-20-6-5-13-8-22-18-4-3-15(25-2)7-16(13)18/h3-4,7-10,22-24H,5-6,11H2,1-2H3 |
InChI-Schlüssel |
PSBBWOSAIRQURS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=NCCC2=CNC3=C2C=C(C=C3)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


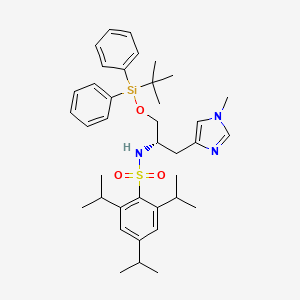
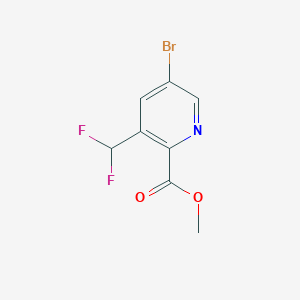

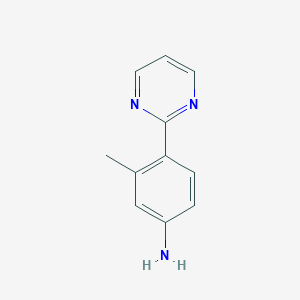

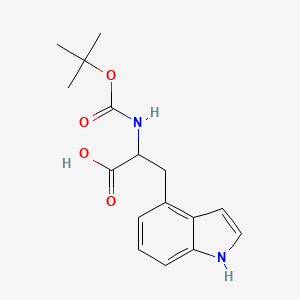
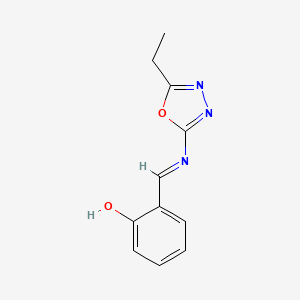
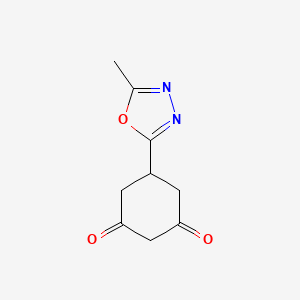
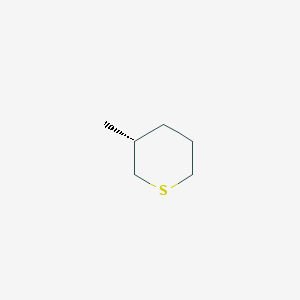


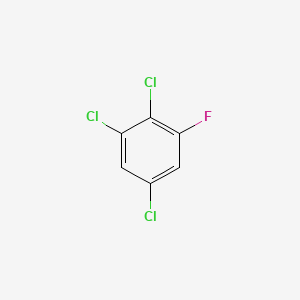
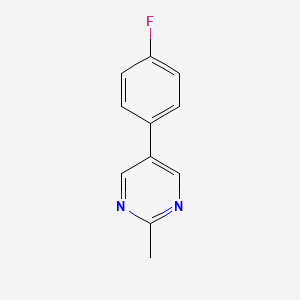
![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
